![molecular formula C8H9N3O B2448763 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2090978-79-1](/img/structure/B2448763.png)
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
“3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a chemical compound with the CAS Number: 2090978-79-1. It has a molecular weight of 163.18 . This compound is solid in its physical form .
Molecular Structure Analysis
The structure of “3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid .Chemical Reactions Analysis
While specific chemical reactions involving “3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” are not available, it’s known that pyrazolo[1,5-a]pyrimidin derivatives have potential pharmaceutical applications .Physical And Chemical Properties Analysis
As mentioned earlier, “3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a solid compound . It has a molecular weight of 163.18 .Scientific Research Applications
- Application : Researchers have designed a novel class of pyrazolopyrimidine-based BTK inhibitors. These compounds effectively inhibit BTK, a key component of the B cell receptor (BCR) signaling pathway. Specifically, compounds 13c, 13g, 13h, 13l, 13n, and 13o demonstrated potent antiproliferative activity in MCL cell lines .
BTK Inhibition in Mantle Cell Lymphoma (MCL)
Chemical Building Blocks
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is the mitochondria . Mitochondria are essential organelles in eukaryotic cells, and their dysfunctions contribute to numerous diseases including cancers .
Mode of Action
The compound interacts with its targets by being delivered into the mitochondria, a strategy that enhances anticancer treatment efficiency . Due to their special double-layered membrane system and highly negative potentials, mitochondria remain a challenging target for therapeutic agents to reach and access .
Biochemical Pathways
The compound affects the biochemical pathways related to energy production, cell differentiation, signal transmission, and apoptosis regulation . Dysfunctions in these pathways are widely recognized to play a key role in tumorigenesis, and are associated with multiple characteristics of cancer cells such as increased anabolism, uncontrollable replicative potential, insensitivity to antitumor signals, and resistance to organized cell death .
Pharmacokinetics
Similar compounds have been shown to have ideal biocompatibility, readily design and synthesis, as well as flexible ligand decoration . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of tumor cell growth . This is achieved by inhibiting CDK2, a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation . The compound shows superior cytotoxic activities against certain cell lines .
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-9-11-7(12)3-6(2)10-8(5)11/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZWZNZTASGOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
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